REACTION_CXSMILES
|
[CH:1]1[C:15]2=[C:16]3[C:8]([C:9]4[C:14]2=[CH:13][CH:12]=[CH:11][CH:10]=4)=[CH:7][CH:6]=[CH:5][C:4]3=C(C=O)C=1.[C:19]1([CH3:29])C=CC(S(O)(=O)=O)=CC=1.[BH3-][C:31]#[N:32].[Na+].CC1C(Br)=C(O)C(Br)=CC=1[C:44]1([C:55]2[CH:56]=C(Br)C(O)=C(Br)[C:60]=2C)[O:54]S(=O)(=O)C2C=CC=CC1=2.[ClH:65].CC[OH:68]>O.C1(C)C=CC=CC=1>[ClH:65].[CH:7]1[C:8]2=[C:16]3[C:15]([C:14]4[C:9]2=[CH:10][CH:11]=[CH:12][CH:13]=4)=[CH:1][CH:29]=[CH:19][C:4]3=[C:5]([CH2:31][NH:32][C:55]([CH3:60])([CH2:44][OH:54])[CH2:56][OH:68])[CH:6]=1 |f:2.3,9.10|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2.5 (± 0.5) mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.51 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=C2C=CC=C3C4=CC=CC=C4C1=C23)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=C1Br)O)Br)C2(C=3C=CC=CC3S(=O)(=O)O2)C=4C=C(C(=C(C4C)Br)O)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a few minutes
|
Type
|
WAIT
|
Details
|
After 3 days the indicator turned green
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The liquid was then removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
The resulting solid was washed with additional 20% HCl solution (250 mL)
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
CUSTOM
|
Details
|
The slightly yellow solid was then recrystallized from CH3OH/Et2O
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1=CC(=C2C=CC=C3C4=CC=CC=C4C1=C23)CNC(CO)(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |